Home > Products > Screening Compounds P39882 > Dibekacin sulfate
Dibekacin sulfate - 58580-55-5

Dibekacin sulfate

Catalog Number: EVT-267669
CAS Number: 58580-55-5
Molecular Formula: C18H39N5O12S
Molecular Weight: 549.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dibekacin sulfate is an aminoglycoside antibiotic, a class of potent bactericidal agents primarily effective against aerobic, gram-negative bacteria. [, , , ] While clinically relevant for its antimicrobial properties, this report specifically addresses its research applications beyond direct therapeutic use.

Kanamycin (KM)

Compound Description: Kanamycin is an aminoglycoside antibiotic. Like dibekacin sulfate, it is known for its ototoxic effects, particularly when administered with furosemide.

Furosemide (F)

Compound Description: Furosemide is a loop diuretic. Research indicates that its subsequent administration following aminoglycoside antibiotics, including dibekacin sulfate, can exacerbate ototoxic effects. This interaction is particularly relevant in clinical settings, necessitating careful monitoring and potentially alternative treatment strategies to mitigate risks.

Gentamicin (GM)

Compound Description: Gentamicin, an aminoglycoside antibiotic, has shown greater ototoxicity compared to dibekacin sulfate in studies using cynomolgus monkeys. This difference in ototoxic potential between the two aminoglycosides underscores the need for careful selection and dosage adjustments based on individual patient factors and the specific antibiotic used.

Habekacin Sulfate

Compound Description: Habekacin sulfate is another aminoglycoside antibiotic. Comparative studies investigating vestibular toxicity in rats and frogs have revealed differences in potency between habekacin sulfate, dibekacin sulfate, and cisplatin.

Cisplatin

Compound Description: Cisplatin, a platinum-based chemotherapy drug, was included in vestibular toxicity studies alongside dibekacin sulfate and habekacin sulfate. These studies provide insights into the comparative toxicity profiles of different drug classes, aiding clinicians in making informed decisions when considering potential side effects.

Streptomycin Sulfate (SM)

Compound Description: Streptomycin sulfate, an aminoglycoside, was frequently associated with equilibrium disturbances, often exceeding those caused by hearing impairment. This observation highlights the specific vestibular risks associated with streptomycin compared to other aminoglycosides.

Amikacin (Aminodeoxy Kanamycin, AKM)

Compound Description: Amikacin (AKM), another aminoglycoside antibiotic, was used in combination with kanamycin and dibekacin sulfate in one case study on equilibrium disturbances. This case highlights the potential for additive or synergistic ototoxic effects when multiple aminoglycosides are used concurrently.

Netilmicin Sulfate

Compound Description: Netilmicin sulfate is an aminoglycoside antibiotic that, along with dibekacin sulfate, was compared to levofloxacin for preventing urinary tract infections (UTIs). The study found single-day oral administration of levofloxacin to be superior to a single intramuscular injection of either netilmicin sulfate or dibekacin sulfate for UTI prevention, with a lower probability of adverse effects.

Levofloxacin (LVFX)

Compound Description: Levofloxacin, a fluoroquinolone antibiotic, demonstrated superior efficacy and fewer side effects compared to single-dose intramuscular injections of either netilmicin sulfate or dibekacin sulfate for preventing UTIs following urogenital examinations. This finding suggests that levofloxacin could be a preferable option for UTI prophylaxis in this context, particularly due to its convenient oral route of administration and favorable side effect profile.

Dibekacin-di-N-methanesulfonate

Compound Description: This compound is an N-alkylsulfonate derivative of dibekacin sulfate. It demonstrated reduced nephrotoxicity in rats compared to the parent compound. It exhibited in vitro bioactivity but lacked in vivo activity against Pseudomonas aeruginosa in mice.

Disodium and Dipotassium Dibekacin-di-N-ethanesulfonate Sesquisulfates

Compound Description: These are N-alkylsulfonate derivatives of dibekacin sulfate that showed lower nephrotoxicity than the original dibekacin sulfate in rats. They also demonstrated better in vivo antibacterial activity compared to dibekacin-di-N-methanesulfonate.

Overview

Dibekacin sulfate is an aminoglycoside antibiotic that exhibits broad-spectrum antimicrobial properties, particularly effective against Gram-positive and Gram-negative bacteria. It is structurally related to kanamycin and is known for its antitubercular activity. The compound is primarily utilized in scientific research to explore the synthesis and modification of aminoglycoside antibiotics, as well as to investigate its mechanisms of action against bacterial infections.

Source and Classification

Dibekacin sulfate, with the chemical formula C18H39N5O12SC_{18}H_{39}N_{5}O_{12}S and a molecular weight of 549.6 g/mol, is classified as an aminoglycoside sulfate salt. It is derived from kanamycin B through specific chemical modifications aimed at enhancing its pharmacological properties. The compound's IUPAC name is 4-amino-2-[4,6-diamino-3-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol; sulfuric acid .

Synthesis Analysis

Methods and Technical Details

The synthesis of dibekacin sulfate involves several chemical transformations starting from kanamycin B. Key steps include:

  1. Protection of Functional Groups: The amino groups of kanamycin B are protected using t-butyloxycarboryl groups to prevent unwanted reactions during subsequent steps.
  2. Formation of Double Bonds: Hydroxyl groups at positions 3 and 4 are eliminated in the presence of 2,4,5-triiodo-imidazole, triphenylphosphine, and imidazole to form double bonds.
  3. Deprotection and Hydrogenation: The protective groups are removed using hydrochloric methanol solution, followed by catalytic hydrogenation to yield dibekacin sulfate .

This method has shown advantages in terms of simplicity, high yield, and environmental friendliness compared to traditional synthesis routes.

Molecular Structure Analysis

Structure and Data

Dibekacin sulfate's structure consists of a complex arrangement of amino and hydroxyl groups on a cyclohexane ring. The compound's molecular structure can be represented by the following identifiers:

  • InChI: InChI=1S/C18H37N5O8.H2O4S/c19-4-6-1-2-7(20)17(28-6)30-15-8(21)3-9(22)16(14(15)27)31-18-13(26)11(23)12(25)10(5-24)29-18;1-5(2,3)4/h6-18,24-27H,1-5,19-23H2;(H2,1,2,3,4)
  • SMILES: C1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)N)N)N.OS(=O)(=O)O

These structural formulas illustrate the compound's complex stereochemistry and functional groups essential for its biological activity .

Chemical Reactions Analysis

Dibekacin sulfate participates in various chemical reactions typical for aminoglycosides. These include:

  1. Oxidation: Dibekacin can undergo oxidation reactions that modify its functional groups.
  2. Reduction: Reduction processes may involve the conversion of certain functional groups to alcohols or amines.
  3. Substitution: Amino groups can be substituted with different acyl or alkyl chains to modify the antibiotic's properties.

These reactions are crucial for synthesizing derivatives with improved efficacy or reduced toxicity .

Mechanism of Action

Process and Data

Dibekacin sulfate primarily targets the 30S subunit of the bacterial ribosome. Its mechanism involves:

  1. Binding: Dibekacin binds to the ribosomal RNA within the 30S subunit.
  2. Disruption of Protein Synthesis: This binding causes misreading of messenger RNA during translation, leading to the production of non-functional or toxic proteins.
  3. Impact on Resistant Strains: Notably, dibekacin has shown effectiveness against strains resistant to kanamycin, such as certain isolates of Escherichia coli and Pseudomonas aeruginosa .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Dibekacin sulfate appears as a solid powder.
  • Solubility: It is soluble in dimethyl sulfoxide (DMSO).

Chemical Properties

  • Purity: Typically >98%, ensuring high quality for research applications.
  • Shelf Life: Stable for over three years when stored properly .

These properties make dibekacin suitable for laboratory use and therapeutic applications.

Applications

Dibekacin sulfate has several scientific uses:

  1. Antimicrobial Research: It serves as a model compound for studying aminoglycoside antibiotics.
  2. Mechanism Studies: Researchers utilize dibekacin to investigate antibiotic mechanisms at the molecular level.
  3. Drug Development: Its structural modifications contribute to developing new antibiotics with enhanced efficacy against resistant bacterial strains .

Properties

CAS Number

58580-55-5

Product Name

Dibekacin sulfate

IUPAC Name

4-amino-2-[4,6-diamino-3-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol;sulfuric acid

Molecular Formula

C18H39N5O12S

Molecular Weight

549.6 g/mol

InChI

InChI=1S/C18H37N5O8.H2O4S/c19-4-6-1-2-7(20)17(28-6)30-15-8(21)3-9(22)16(14(15)27)31-18-13(26)11(23)12(25)10(5-24)29-18;1-5(2,3)4/h6-18,24-27H,1-5,19-23H2;(H2,1,2,3,4)

InChI Key

GXKUKBCVZHBTJW-UHFFFAOYSA-N

SMILES

C1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)N)N)N.OS(=O)(=O)O

Solubility

Soluble in DMSO

Synonyms

Dibekacin sulfate; Debecacin sulfate; EINECS 261-341-0; Orbicin; Panimycin.

Canonical SMILES

C1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)N)N)N.OS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.